molecular formula C15H12ClN3O B11842344 3-(Benzylamino)-6-chloroquinazolin-4(3H)-one CAS No. 89804-99-9

3-(Benzylamino)-6-chloroquinazolin-4(3H)-one

Cat. No.: B11842344
CAS No.: 89804-99-9
M. Wt: 285.73 g/mol
InChI Key: PWNHWOJDKRWLIF-UHFFFAOYSA-N
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Description

3-(Benzylamino)-6-chloroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-6-chloroquinazolin-4(3H)-one typically involves the reaction of 6-chloro-4(3H)-quinazolinone with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-6-chloroquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of both benzylamine and quinazolinone, making it a versatile molecule for various applications .

Properties

CAS No.

89804-99-9

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

3-(benzylamino)-6-chloroquinazolin-4-one

InChI

InChI=1S/C15H12ClN3O/c16-12-6-7-14-13(8-12)15(20)19(10-17-14)18-9-11-4-2-1-3-5-11/h1-8,10,18H,9H2

InChI Key

PWNHWOJDKRWLIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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